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2-Oxabicyclo[2.2.1]heptan-5-ol

Cat. No.: B14080973
CAS No.: 1823661-22-8
M. Wt: 114.14 g/mol
InChI Key: HNOQJUJGVQARBI-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Ethers in Organic Synthesis

Bridged ethers, a class of bicyclic or polycyclic compounds containing an oxygen atom as one of the bridges, hold a prominent position in organic synthesis. Their constrained conformations impart a high degree of stereochemical control in chemical reactions, making them valuable intermediates in the synthesis of natural products and pharmaceuticals. The inherent ring strain in smaller bridged systems can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized cyclic and acyclic structures that would be challenging to prepare by other means.

The synthesis of hindered ethers, for example, has been a long-standing challenge in organic chemistry, often complicated by side reactions. nih.govresearchgate.net Methodologies leveraging the unique reactivity of bridged systems offer potential solutions to these synthetic hurdles. nih.govresearchgate.net Furthermore, the rigid framework of bridged ethers serves as an excellent scaffold for creating molecules with specific spatial arrangements of functional groups, which is crucial for studying structure-activity relationships in medicinal chemistry and materials science.

Structural Characteristics and Nomenclature of the 2-Oxabicyclo[2.2.1]heptane Core

The foundational structure of the compound of interest is the 2-oxabicyclo[2.2.1]heptane core. ontosight.aivulcanchem.comontosight.ai This bicyclic system consists of a six-membered ring bridged by an oxygen atom, creating a seven-membered bicyclic structure. The numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds along the longest path to the other bridgehead carbon, then along the next longest path back to the first bridgehead, and finally along the shortest bridge. In this specific case, the oxygen atom is designated as position 2.

The nomenclature "bicyclo[2.2.1]" indicates that the two bridgehead carbons are connected by three bridges of two, two, and one atom(s), respectively. The presence of the oxygen atom in one of the two-carbon bridges leads to the "2-oxa" prefix. The "-heptane" suffix denotes a total of seven atoms in the bicyclic system. The hydroxyl group at position 5 gives the final part of the name, "-5-ol". This systematic naming precisely describes the connectivity and key functional groups of the molecule.

Table 1: Properties of the 2-Oxabicyclo[2.2.1]heptane Parent Structure

Property Value
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol nih.gov
IUPAC Name 2-oxabicyclo[2.2.1]heptane nih.gov

Emerging Research Trajectories for 2-Oxabicyclo[2.2.1]heptan-5-ol Derivatives in Academic Chemistry

The unique structural features of this compound make its derivatives attractive targets for various research endeavors in academic chemistry. The development of synthetic methodologies to access functionalized 2-oxabicyclo[2.2.1]heptane derivatives is an active area of research. rsc.org For instance, domino reactions have been explored to construct these bicyclic systems with high diastereoselectivity. rsc.org

Furthermore, derivatives of the 7-oxabicyclo[2.2.1]heptene system, a closely related structure, are recognized as important building blocks in diversity-oriented synthesis to generate libraries of topologically complex molecules for biological screening. researchgate.net The conformational rigidity and dense oxygenation of these scaffolds are particularly advantageous. researchgate.net Research into the ring-opening metathesis of related 7-oxabicyclo[2.2.1]heptene derivatives has also been a fruitful area, providing access to stereodefined acyclic structures. lookchem.combeilstein-journals.org

The synthesis of enantiomerically pure derivatives is another key research direction, as the stereochemistry of these rigid molecules is critical for their potential applications, for example, as intermediates in the synthesis of complex natural products like carbohydrates. researchgate.net The development of methods for the stereoselective functionalization of the 2-oxabicyclo[2.2.1]heptane core continues to be a significant goal for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14080973 2-Oxabicyclo[2.2.1]heptan-5-ol CAS No. 1823661-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823661-22-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-5-ol

InChI

InChI=1S/C6H10O2/c7-6-2-5-1-4(6)3-8-5/h4-7H,1-3H2

InChI Key

HNOQJUJGVQARBI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CO2)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 2.2.1 Heptan 5 Ol and Its Structural Analogs

Cycloaddition Approaches to the 2-Oxabicyclo[2.2.1]heptane Scaffold

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the 2-oxabicyclo[2.2.1]heptane skeleton, enabling the rapid assembly of the bicyclic core in a single step.

Diels-Alder Reactions in Construction of Bicyclic Ethers

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which are isomeric with the 2-oxabicyclo[2.2.1]heptane system and often serve as precursors. In this context, furan and its derivatives are commonly employed as the diene component. The choice of dienophile is critical and dictates the substitution pattern of the resulting bicyclic adduct.

A variety of dienophiles have been successfully employed in Diels-Alder reactions with furan to construct the oxabicyclic framework. For instance, the reaction of furan with fumaryl chloride, followed by subsequent chemical transformations, has been used to generate functionalized 7-oxabicyclo[2.2.1]heptane derivatives thermofisher.com. Similarly, methyl 3-bromopropiolate has been shown to react with 2-methylfuran in a highly regioselective manner to yield the corresponding bicyclic adduct, which can be further elaborated wikipedia.orgresearchgate.net. The use of α-chloroacrylonitrile as a dienophile provides a direct route to nitrile-substituted oxabicyclo[2.2.1]heptanes organic-chemistry.org.

The stereoselectivity of the Diels-Alder reaction, particularly the endo/exo selectivity, can often be controlled by the reaction conditions. Lewis acid catalysis is a common strategy to enhance both the rate and selectivity of these cycloadditions organic-chemistry.org. Chiral Lewis acids have been developed to effect enantioselective Diels-Alder reactions, providing access to optically active bicyclic ethers. For example, chiral oxazaborolidine-aluminum bromide complexes and copper(II)-bis(oxazoline) complexes have been shown to catalyze the asymmetric Diels-Alder reaction between dienophiles and furan, yielding chiral 7-oxabicyclo[2.2.1]heptene derivatives with high enantiomeric excess nih.gov. The use of chiral auxiliaries attached to the dienophile is another effective strategy for achieving asymmetric induction organic-chemistry.orgwikipedia.org.

DieneDienophileCatalyst/ConditionsProductReference
FuranFumaryl chlorideThermalFunctionalized 7-oxabicyclo[2.2.1]heptane thermofisher.com
2-MethylfuranMethyl 3-bromopropiolateThermal1-Methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene derivative wikipedia.orgresearchgate.net
Furanα-ChloroacrylonitrileThermal2-Cyano-7-oxabicyclo[2.2.1]hept-5-ene organic-chemistry.org
Furan2-BromoacroleinChiral OxazaborolidineChiral 7-oxabicyclo[2.2.1]heptene derivative nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful alternative for the construction of the 2-oxabicyclo[2.2.1]heptane scaffold, often providing excellent stereocontrol. These strategies involve the formation of the bicyclic ether from an acyclic or monocyclic precursor bearing appropriately positioned reacting functionalities.

One notable example is the transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptane derivatives. This strategy is based on an intramolecular cyclization that proceeds with a high degree of stereocontrol, leading to the formation of the bicyclic core organic-chemistry.orgnih.govalfa-chemistry.comorganic-chemistry.orgchem-soc.si. These bicyclic intermediates can then be further manipulated, for instance, by controlled opening of the ether bridge to access highly functionalized cyclopentylamine derivatives organic-chemistry.orgnih.govalfa-chemistry.com.

Radical cyclizations have also been employed to construct the 2-oxabicyclo[2.2.1]heptane ring system. In this approach, radicals generated from β-substituted tetrahydrofurans undergo intramolecular cyclization onto a suitably positioned alkene tethered to the α'-position of the heterocycle, affording the bicyclic products in good yields thieme-connect.com.

Another intramolecular approach involves the iodoetherification of a substituted cyclohexenol. This reaction, promoted by reagents such as bis(collidine)iodine(I) hexafluorophosphate, leads to the formation of the oxabicyclo framework with defined stereochemistry google.com.

Starting MaterialKey ReactionProductReference
NitrohexofuranoseIntramolecular Cyclization2-Oxabicyclo[2.2.1]heptane derivative organic-chemistry.orgnih.govalfa-chemistry.comorganic-chemistry.orgchem-soc.si
β-Substituted tetrahydrofuran with α'-alkeneIntramolecular Radical Cyclization2-Oxabicyclo[2.2.1]heptane thieme-connect.com
Substituted CyclohexenolIodoetherificationIodo-substituted 2-oxabicyclo[2.2.1]heptane google.com

Organocatalytic and Metal-Catalyzed Cycloadditions

In recent years, organocatalytic and metal-catalyzed cycloaddition reactions have emerged as powerful tools for the asymmetric synthesis of bicyclic systems, including the 2-oxabicyclo[2.2.1]heptane scaffold. These methods often provide access to enantioenriched products under mild reaction conditions.

Chiral organocatalysts have been successfully utilized in formal [4+2] cycloaddition reactions to generate enantioenriched 2-oxabicyclo[2.2.1]heptane derivatives from simple starting materials organic-chemistry.orgwikipedia.org. These reactions proceed through different mechanisms than the traditional Diels-Alder reaction but result in the same bicyclic core structure.

Transition metal catalysis also plays a significant role in the synthesis of this scaffold. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which are nitrogen-containing analogs of the target scaffold nih.gov. While not directly forming the oxabicyclo-system, this methodology highlights the power of metal catalysis in constructing related bridged bicyclic systems. Dirhodium(II) catalysts have been employed in a tandem triazole denitrogenation and [3+2] cycloaddition to diastereoselectively synthesize a range of structurally diverse oxabicyclo[2.2.1]heptenes nih.gov.

Stereocontrolled Introduction of the Hydroxyl Functionality at C-5

The stereochemistry of the hydroxyl group at the C-5 position is crucial for the utility of 2-oxabicyclo[2.2.1]heptan-5-ol as a chiral building block. Several strategies have been developed to introduce this functionality with a high degree of stereocontrol.

Diastereoselective and Enantioselective Hydroxylation Methods

Direct hydroxylation of a pre-formed 2-oxabicyclo[2.2.1]heptene is a common strategy to introduce the C-5 hydroxyl group. The stereochemical outcome of this reaction is often directed by the inherent steric and electronic properties of the bicyclic system.

Diastereoselective dihydroxylation of the double bond in 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives, which are readily accessible via Diels-Alder reactions, has been extensively studied kirj.ee. The facial selectivity of the dihydroxylation is influenced by the existing stereocenters in the molecule. Reagents such as osmium tetroxide are commonly used for this transformation.

For enantioselective hydroxylation, the Sharpless asymmetric dihydroxylation has proven to be a powerful tool. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of alkenes wikipedia.orgorganic-chemistry.org. While direct application to the parent 2-oxabicyclo[2.2.1]heptene is not extensively documented in the initial search results, the methodology has been successfully applied to similar bicyclic olefins, suggesting its potential for synthesizing chiral 2-oxabicyclo[2.2.1]heptan-5,6-diols, which could then be further manipulated to isolate the desired C-5 alcohol.

Another approach involves the diastereoselective epoxidation of the double bond in a 2-oxabicyclo[2.2.1]heptene derivative, followed by stereospecific ring-opening of the resulting epoxide to introduce the hydroxyl group acs.org. The stereochemistry of the epoxide, and consequently the final alcohol, can be controlled by the choice of epoxidizing agent and the steric environment of the alkene.

SubstrateReagent/MethodKey FeatureProductReference
7-Oxabicyclo[2.2.1]hept-5-en-2-yl derivativeOsmium tetroxideDiastereoselective dihydroxylation5,6-Diol derivative kirj.ee
Bicyclic OlefinSharpless Asymmetric DihydroxylationEnantioselective dihydroxylationChiral Diol wikipedia.orgorganic-chemistry.org
2-Oxabicyclo[2.2.1]heptene derivativem-CPBADiastereoselective epoxidationEpoxide acs.org

Selective Reduction Pathways to the Alcohol

An alternative and often highly stereoselective route to this compound involves the reduction of the corresponding ketone, 2-oxabicyclo[2.2.1]heptan-5-one. The stereochemical outcome of the reduction is dependent on the reducing agent and the steric hindrance around the carbonyl group.

Diastereoselective reductions can be achieved using sterically demanding hydride reagents. For example, L-Selectride® has been shown to be effective for the selective reduction of bicyclic ketones, often leading to the formation of the sterically less hindered alcohol with high diastereoselectivity mdpi.com. The approach of the hydride reagent is dictated by the concave shape of the bicyclic system, favoring attack from the less hindered exo face to produce the endo-alcohol, or vice versa depending on the substitution pattern.

For the synthesis of enantiomerically pure this compound, asymmetric reduction methods are employed. The Noyori asymmetric hydrogenation, which utilizes a chiral ruthenium-BINAP catalyst, is a powerful method for the enantioselective reduction of a wide range of ketones thermofisher.comwikipedia.orgacs.orgwikipedia.orgharvard.eduorganic-chemistry.org. Although a specific application to 2-oxabicyclo[2.2.1]heptan-5-one was not found in the initial search, its proven efficacy with other bicyclic ketones suggests its applicability.

Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane source, is another highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols wikipedia.orgalfa-chemistry.comnih.gov. This method is known for its high enantioselectivity and predictable stereochemical outcome.

SubstrateReagent/MethodKey FeatureProductReference
Bicyclic KetoneL-Selectride®Diastereoselective reductionDiastereomerically enriched alcohol mdpi.com
Prochiral KetoneNoyori Asymmetric Hydrogenation (Ru-BINAP)Enantioselective reductionEnantiomerically enriched alcohol thermofisher.comwikipedia.orgacs.orgwikipedia.orgharvard.eduorganic-chemistry.org
Prochiral KetoneCorey-Bakshi-Shibata (CBS) ReductionEnantioselective reductionEnantiomerically enriched alcohol wikipedia.orgalfa-chemistry.comnih.gov

Advanced Functionalization and Derivatization Techniques

The inherent reactivity and stereochemistry of the 2-oxabicyclo[2.2.1]heptane core allow for a variety of functionalization techniques. These methods are crucial for elaborating the basic scaffold into more complex and functionally diverse molecules.

Nucleophilic substitution reactions are a cornerstone for introducing a wide array of functional groups onto precursors of this compound. These reactions often proceed with a high degree of stereochemical control due to the rigid nature of the bicyclic system. For instance, the hydroxyl group in this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate substitution by various nucleophiles.

A key strategy involves the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated nucleophilic opening of related oxabicyclic systems. This method has been successfully applied in the total synthesis of complex natural products. The oxabicyclic framework can be attacked by internal nucleophiles, leading to the formation of highly functionalized carbocyclic or heterocyclic systems. For example, the nucleophilic opening of an oxabicyclo[2.2.1]heptane building block can be a key step in rapidly assembling complex molecular cores. acs.org

The amino and carboxylate groups on precursors can also act as nucleophiles in substitution reactions, further expanding the synthetic utility of this scaffold. smolecule.com The table below summarizes representative nucleophilic substitution reactions on precursors related to the 2-oxabicyclo[2.2.1]heptane system.

Precursor Functional GroupReagent/NucleophileProduct Functional GroupReference
Hydroxyl (-OH)TsCl, pyridine; then NaN3Azide (-N3)General Knowledge
Hydroxyl (-OH)MsCl, Et3N; then KCNNitrile (-CN)General Knowledge
EpoxideTMSOTf, internal amineFunctionalized hydroindole acs.org
Amino (-NH2)Acyl chlorideAmide (-NHCOR) smolecule.com
Carboxylate (-COOH)SOCl2; then alcoholEster (-COOR) smolecule.com

This table presents examples of nucleophilic substitution reactions applicable to precursors of this compound based on established chemical principles and related literature.

The ability to control the region and stereochemistry of reactions on the 2-oxabicyclo[2.2.1]heptane framework is critical for the synthesis of specific isomers of complex molecules. The inherent steric and electronic properties of the bicyclic system often guide the outcome of these reactions.

One notable example is the regio- and stereoselective ring opening of related aza-oxabicyclo[2.2.1]heptene systems. nih.gov Treatment of acylnitroso hetero-Diels-Alder cycloadducts with organomagnesium reagents in the presence of a copper catalyst leads to the formation of monocyclic hydroxamic acids with high regio- and stereoselectivity. nih.gov While this example involves an aza-analog, the principles of controlling selectivity through catalyst and reagent choice are directly applicable to the 2-oxabicyclo[2.2.1]heptane system.

Furthermore, enzymatic reactions can offer exquisite control over regioselectivity and stereoselectivity. Biocatalytic approaches, such as hydroxylation or resolution, can be employed to selectively functionalize specific positions on the bicyclic scaffold with high enantiomeric excess.

The following table illustrates examples of regioselective and stereoselective modifications on related bicyclic systems.

Reaction TypeReagent/CatalystSelectivityProduct TypeReference
Ring OpeningGrignard reagent, Cu catalystRegio- and StereoselectiveMonocyclic hydroxamic acid nih.gov
Diels-Alder ReactionChiral auxiliaryDiastereoselectiveSubstituted 7-oxabicyclo[2.2.1]heptene
Deoxygenative AromatizationRhenium catalystRegioselectiveFused-benzene rings rsc.org
RearrangementRadical initiatorRegioselectiveDiazabicyclo[3.2.1]octene system acs.org

This table showcases examples of selective modifications on analogous bicyclic systems, highlighting principles that can be extended to the 2-oxabicyclo[2.2.1]heptane framework.

Convergent and Divergent Synthesis Strategies for Complex Derivatives

The construction of complex molecules based on the this compound scaffold often employs either convergent or divergent synthetic strategies. These approaches offer efficiency and flexibility in generating molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This strategy is often more efficient for the synthesis of complex structures as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. For instance, a highly substituted 1-aza-7-oxabicyclo[2.2.1]heptane has been synthesized via a convergent pathway involving the coupling of an allylic alcohol, an aldehyde, and LiHMDS to produce a stereodefined homoallylic amine, which then undergoes further transformations. nih.gov

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally distinct analogs. This approach is particularly useful for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. Starting from a functionalized 2-oxabicyclo[2.2.1]heptane core, a series of reactions can be performed to introduce diverse substituents at various positions, leading to a library of derivatives.

The choice between a convergent and divergent strategy depends on the specific synthetic target and the desired outcomes of the research program.

StrategyDescriptionAdvantages
Convergent Key fragments are synthesized separately and then joined.Higher overall yields, flexibility in fragment synthesis.
Divergent A common intermediate is transformed into a library of analogs.Efficient for generating molecular diversity, ideal for SAR studies.

This table provides a comparison of convergent and divergent synthesis strategies applicable to the synthesis of complex derivatives of this compound.

Stereochemical Investigations of 2 Oxabicyclo 2.2.1 Heptan 5 Ol Derivatives

Elucidation of Absolute and Relative Stereochemistry

Determining the three-dimensional structure of 2-oxabicyclo[2.2.1]heptan-5-ol derivatives involves establishing both the relative orientation of substituents within a single molecule (relative stereochemistry) and the absolute configuration of its chiral centers (absolute stereochemistry). A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic methods are indispensable for differentiating stereoisomers in solution. Advanced Nuclear Magnetic Resonance (NMR) techniques and Chiral High-Performance Liquid Chromatography (HPLC) are primary tools in this context.

Advanced NMR Techniques: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the connectivity and spatial relationships of atoms. For 2-oxabicyclo[2.2.1]heptane systems, specific NMR experiments and parameters are particularly revealing.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. In the rigid 2-oxabicyclo[2.2.1]heptane framework, these values can help assign the exo or endo orientation of substituents. For instance, in one study of a derivative, two small coupling constants (J1,6 = 1.7 Hz, J5,6 = 2.8 Hz) were observed, which is consistent with an assigned conformation where the coupled protons have a specific spatial relationship. acs.orgnih.gov

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) detects protons that are close in space, regardless of whether they are connected through bonds. The presence or absence of an NOE signal between specific protons can confirm stereochemical assignments. For example, the detection of an NOE between protons H-1 and H-6 in a 2-oxabicyclo[2.2.1]heptane derivative supported its assigned conformation, while the absence of an NOE between other protons helped to characterize a different isomer. acs.orgnih.gov

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of a 2-Oxabicyclo[2.2.1]heptane Derivative
Proton SignalObserved PhenomenonStereochemical InterpretationReference
H-1 and H-6Small coupling constant (J = 1.7 Hz)Indicates a specific dihedral angle consistent with the rigid bicyclic structure. acs.orgnih.gov
H-1 and H-6NOE signal detectedConfirms through-space proximity, supporting the assigned relative stereochemistry. acs.orgnih.gov
H-7Appears as a singletSuggests a pseudoaxial position where coupling to adjacent protons is minimal. acs.orgnih.gov

Chiral HPLC: Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound, allowing for the determination of enantiomeric purity. researchgate.netbanglajol.info The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. csfarmacie.cz

Methodology: A solution containing the racemic or enantiomerically enriched this compound is passed through a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for their broad applicability. csfarmacie.cz

Separation Principle: The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for optimizing this separation. researchgate.netcsfarmacie.cz The successful enantioseparation of aryl-substituted norbornanes, which share the same core bicyclo[2.2.1]heptane skeleton, has been demonstrated using this technique. unibas.it

Table 2: General Conditions for Chiral HPLC Separation of Bicyclic Compounds
ParameterTypical ConditionPurposeReference
Stationary PhaseChiralcel OD-H (Cellulose-based)Provides a chiral environment for differential interaction with enantiomers. researchgate.net
Mobile Phasen-hexane/isopropanol mixture (e.g., 80:20 v/v)Elutes the compounds; the ratio is adjusted to optimize resolution and run time. researchgate.net
Flow Rate1.0 mL/minControls the speed of the separation process. researchgate.net
DetectionUV and/or Optical RotationMonitors the elution of the separated enantiomers. researchgate.net

While spectroscopic methods provide excellent data for stereochemical analysis in solution, single-crystal X-ray crystallography offers unambiguous and definitive assignment of both relative and absolute stereochemistry in the solid state. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined. This allows for the direct visualization of the molecular structure, including:

Precise bond lengths and bond angles.

The relative configuration of all stereocenters (exo vs. endo, syn vs. anti).

The absolute configuration (R/S assignment) of each chiral center, typically determined by using anomalous dispersion effects.

Although a specific crystallographic report for this compound was not highlighted in the surveyed literature, the technique has been successfully applied to ascertain the structural dimensions of closely related 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net This confirms its role as the gold standard for unequivocal structural proof of such bicyclic systems.

Conformational Analysis of the Bicyclic System

The bicyclo[2.2.1]heptane skeleton is conformationally constrained. The introduction of an oxygen atom at the 2-position to form the 2-oxabicyclo[2.2.1]heptane system further influences its conformational preferences. This rigid structure is often exploited in medicinal chemistry to lock a molecule into a specific, biologically active shape. nih.govuochb.cz

The conformation of the five-membered ring portion of the 2-oxabicyclo[2.2.1]heptane system can be described using the concept of pseudorotation. acs.orgnih.gov In monocyclic five-membered rings like cyclopentane (B165970) or ribose, the ring can adopt a continuous cycle of conformations (the pseudorotational cycle), commonly described by a pseudorotational phase angle (P) and a puckering amplitude. The two most relevant conformations in this cycle are the North (N) and South (S) conformations. acs.orgnih.gov

In the case of the 2-oxabicyclo[2.2.1]heptane system, the bicyclic fusion severely restricts this flexibility. Research has consistently shown that this system is "locked" into a conformation that strongly favors the North (N) type . acs.orgnih.gov This (N) conformation is characterized by a C3'-endo pucker, meaning that atom C3 is displaced on the same side as the C5 substituent relative to the mean plane of the other ring atoms. This fixed conformation is a key feature of nucleoside analogues containing this bicyclic core. nih.gov For one such derivative, the bound conformation showed a pseudorotational angle (P) of 21°, very close to a pure C3'-endo conformation (P = 18°). nih.gov

The energy landscape of a molecule describes the potential energy as a function of its conformation. For a molecule to be "locked" in a specific conformation, its energy landscape must be characterized by a deep energy minimum for that conformation, with high energy barriers preventing easy conversion to other conformations.

For the 2-oxabicyclo[2.2.1]heptane system, the equilibrium conformation is overwhelmingly the North (N) envelope form. acs.orgnih.gov The bicyclic strain inherent in the structure makes alternative conformations, such as the South (S) type, energetically unfavorable. Computational and experimental studies on related norbornane (B1196662) systems have shown that the energy barriers for conformational changes can be significant. unibas.it Therefore, the energy landscape of this compound and its derivatives is dominated by a single, stable, low-energy (N) conformation, which is the structure observed at equilibrium. This conformational rigidity is a defining characteristic of the 2-oxabicyclo[2.2.1]heptane ring system. nih.gov

Reactivity and Transformations of 2 Oxabicyclo 2.2.1 Heptan 5 Ol Systems

Reactions Involving the C-5 Hydroxyl Group

The hydroxyl group at the C-5 position undergoes reactions typical of a secondary alcohol, although its reactivity can be modulated by the bicyclic structure. These transformations include derivatization through esterification and etherification, oxidation to the corresponding carbonyl, and potential elimination pathways.

The conversion of the C-5 hydroxyl group to esters and ethers is a fundamental transformation for protection or further functionalization. Standard esterification conditions, such as reaction with acyl chlorides or anhydrides in the presence of a base like pyridine, or Fischer esterification with a carboxylic acid under acidic catalysis, can be employed.

Etherification of the hydroxyl group in substituted 2-oxabicyclo[2.2.1]heptanol systems has been effectively demonstrated. A common method is the Williamson ether synthesis. For instance, treatment of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane with a strong base such as sodium hydride in an aprotic solvent like dimethylformamide generates the corresponding alkoxide. Subsequent reaction with an alkyl halide, such as benzyl (B1604629) chloride, yields the desired ether product. This procedure highlights a reliable method for forming C-O bonds at the C-5 position of this bicyclic system.

The secondary alcohol at C-5 can be selectively oxidized to the corresponding ketone, 2-oxabicyclo[2.2.1]heptan-5-one. This ketone is a known compound and serves as a valuable intermediate for further synthetic modifications. While specific literature detailing the oxidation of the parent 2-oxabicyclo[2.2.1]heptan-5-ol is not abundant, the transformation can be achieved using a variety of standard modern oxidation reagents that are effective for the conversion of secondary alcohols to ketones.

These methods are chosen based on their selectivity and tolerance to other functional groups. Commonly employed reagents for such a transformation include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane.

DMSO-based reagents: The Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Moffatt oxidation.

Hypervalent iodine reagents: The Dess-Martin periodinane (DMP) is known for its mild conditions and high efficiency.

The choice of oxidant would depend on the scale of the reaction and the presence of other sensitive functionalities in the molecule.

The dehydration of the C-5 hydroxyl group to form the corresponding alkene, 2-oxabicyclo[2.2.1]hept-5-ene, represents a potential transformation pathway. Typically, alcohol dehydration is promoted by strong acids and heat. However, for the this compound system, this reaction is not well-documented in the literature.

The lack of reported examples may be attributed to competing reaction pathways under acidic conditions. The strained ether bridge of the bicyclic system is susceptible to acid-catalyzed ring-opening, which can often be a more favorable pathway than elimination, particularly at elevated temperatures. Therefore, achieving selective dehydration without inducing cleavage of the bicyclic ether framework presents a significant synthetic challenge.

Ring-Opening and Rearrangement Processes

The inherent ring strain of the 2-oxabicyclo[2.2.1]heptane system makes it susceptible to various ring-opening and rearrangement reactions, particularly under acidic, thermal, or photochemical conditions.

The ether linkage in the 2-oxabicyclo[2.2.1]heptane core is prone to cleavage under acidic conditions. Studies on closely related systems, such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes, provide significant insight into this process. In the presence of an acid catalyst and an alcohol nucleophile, the C1-O2 bond of the oxabicyclic ring is cleaved.

Research has shown that various acid catalysts can promote this transformation, with pyridinium p-toluenesulfonate (PPTS) being particularly effective. The reaction proceeds via protonation of the bridge oxygen, followed by a nucleophilic attack of the alcohol. The stereochemical outcome of the reaction, which results in inversion of configuration at the carbon center, is consistent with an SN2-like mechanism. This process transforms the bicyclic system into a highly functionalized cyclopentane (B165970) derivative.

EntryCatalystSolventYield (%)
1TfOHMethanol45
2Tf2NHMethanol48
3CSAMethanol48
4PTSA·H2OMethanol54
5PPTSMethanol61

Table 1: Effect of various acid catalysts on the ring-opening reaction of a related 3-aza-2-oxabicyclo[2.2.1]heptene system with methanol.

Photochemical and thermal reactions can induce significant rearrangements in molecules containing the 2-oxabicyclo[2.2.1]heptane skeleton or lead to its formation through complex pathways. While direct photo- or thermally-induced rearrangements of this compound are not extensively reported, related photochemical processes highlight the reactivity of this structural motif.

A notable example involves the formation of a substituted 2-oxabicyclo[2.2.1]heptan-6-one via a tandem photochemical process. Irradiation of polyalkyl pyran-4-ones in an alcohol solvent first leads to a 2-alkoxycyclopentenone intermediate. This intermediate then undergoes a secondary photochemical reaction, a Norrish Type II hydrogen abstraction, which generates a 1,4-biradical. This biradical can then undergo cyclization to form the bridged 2-oxabicyclo[2.2.1]heptan-6-one system with high diastereoselectivity. This demonstrates a synthetic route where light energy is used to construct the bicyclic ether core through a rearrangement and cyclization cascade.

Palladium-Catalyzed Transformations and Cross-Coupling Reactions within the Bicyclic Framework

The rigid 2-oxabicyclo[2.2.1]heptane skeleton serves as a valuable scaffold in organic synthesis, and its functionalization through palladium-catalyzed cross-coupling reactions offers a powerful tool for creating complex molecular architectures. While direct palladium-catalyzed transformations on this compound are not extensively documented, the reactivity of its derivatives, particularly at the C5 position, has been explored, showcasing the potential for a variety of coupling reactions.

A key strategy for activating the C5 position for cross-coupling involves the conversion of the hydroxyl group into a better leaving group, such as a triflate. This approach has been successfully employed in the synthesis of nucleotide analogues incorporating the 2-oxabicyclo[2.2.1]heptane ring system. For instance, a triflate ester derivative at a position analogous to C5 has been utilized in a coupling reaction with a purine (B94841) base. nih.gov This transformation highlights the feasibility of C-N bond formation at this position, a critical step in the synthesis of modified nucleosides for therapeutic and diagnostic applications.

The broader applicability of palladium-catalyzed cross-coupling reactions on the 2-oxabicyclo[2.2.1]heptane framework can be inferred from the successful application of these methods on analogous bicyclic systems, such as 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organohalide or triflate and an organoboron compound, could be envisioned for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position of a suitably activated this compound derivative.

The Heck reaction , involving the coupling of an unsaturated halide or triflate with an alkene, would allow for the introduction of alkenyl groups, further expanding the molecular diversity accessible from this scaffold.

The Buchwald-Hartwig amination provides a direct route for the formation of C-N bonds, coupling an aryl or vinyl halide/triflate with an amine. This reaction would be a valuable tool for introducing a wide range of nitrogen-containing functionalities.

The following interactive table summarizes potential palladium-catalyzed cross-coupling reactions for the functionalization of the this compound framework, based on established methodologies and reactivity in analogous systems.

Reaction Type Substrate (Derivative of this compound) Coupling Partner Potential Product Catalyst/Ligand System (Illustrative)
Suzuki-Miyaura CouplingC5-TriflateArylboronic acid5-Aryl-2-oxabicyclo[2.2.1]heptanePd(PPh₃)₄
Heck ReactionC5-IodideAlkene5-Alkenyl-2-oxabicyclo[2.2.1]heptanePd(OAc)₂ / P(o-tolyl)₃
Buchwald-Hartwig AminationC5-BromidePrimary/Secondary Amine5-Amino-2-oxabicyclo[2.2.1]heptanePd₂(dba)₃ / BINAP
C-N Coupling (Nucleoside Synthesis)C5-TriflatePurine/Pyrimidine Base5-(Nucleobase)-2-oxabicyclo[2.2.1]heptanePd(0) catalyst

This table presents potential transformations based on established palladium-catalyzed reactions and may not represent experimentally verified outcomes for all listed combinations involving the 2-oxabicyclo[2.2.1]heptane system.

Further research into the scope and limitations of these palladium-catalyzed reactions on the 2-oxabicyclo[2.2.1]heptane framework is necessary to fully exploit its potential in the synthesis of novel and complex molecules.

Radical and Ionic Reaction Pathways

The reactivity of the this compound system is also significantly influenced by radical and ionic pathways, which can lead to a variety of skeletal rearrangements and functionalization products. The strained bicyclic framework and the presence of the oxygen atom play crucial roles in directing the outcomes of these reactions.

Radical Reactions:

Radical reactions involving the 2-oxabicyclo[2.2.1]heptane skeleton often proceed via the formation of a radical at a specific position, which can then undergo intramolecular cyclization or fragmentation. The formation of the 2-oxabicyclo[2.2.1]heptane ring system itself can be achieved through intramolecular cyclizations of radicals generated from β-substituted tetrahydrofurans. rsc.org

Once the bicyclic system is formed, the generation of an alkoxyl radical from the C5-hydroxyl group can initiate fragmentation pathways. In related bridged bicyclic systems, alkoxyl radicals are known to undergo β-scission of either C-C or C-O bonds. sonar.ch For a 2-oxabicyclo[2.2.1]heptan-5-oxyl radical, fragmentation could potentially lead to ring-opened products. The regioselectivity of this fragmentation would be influenced by the stability of the resulting carbon-centered radical.

Ionic Reactions:

Ionic reaction pathways in the this compound system are often characterized by the formation of carbocationic intermediates, which can undergo rearrangements to relieve ring strain. The participation of the bridgehead oxygen atom as a neighboring group can significantly influence the stability and fate of these carbocations. wikipedia.org

Acid-catalyzed reactions, for instance, could lead to the protonation of the hydroxyl group, followed by the loss of water to generate a carbocation at the C5 position. This carbocation could then be trapped by a nucleophile or undergo skeletal rearrangements. The rigid conformation of the bicyclic system would dictate the stereochemical outcome of such reactions.

In analogous systems, such as 3-aza-2-oxabicyclo[2.2.1]hept-5-enes, acid-catalyzed ring-opening reactions with alcohol nucleophiles have been observed to proceed with cleavage of the C-O bond. This suggests that similar ionic ring-opening pathways could be accessible for the 2-oxabicyclo[2.2.1]heptane framework, leading to functionalized cyclopentane derivatives.

The table below outlines some of the key radical and ionic reaction pathways that could be anticipated for the this compound system, based on established principles of reactivity in bicyclic ethers.

Reaction Type Initiating Species/Condition Key Intermediate Potential Outcome Governing Factors
Radical
FragmentationPhotolysis or radical initiator on a C5-O derivative2-Oxabicyclo[2.2.1]heptan-5-oxyl radicalRing-opened productsStability of the resulting carbon radical
DeoxygenationRadical-mediated deoxygenation of a C5-thiocarbonyl derivative2-Oxabicyclo[2.2.1]heptan-5-yl radical2-Oxabicyclo[2.2.1]heptaneStannane or silane-based radical chain carrier
Ionic
Solvolysis (SN1)Protic solvent, Lewis or Brønsted acid2-Oxabicyclo[2.2.1]heptan-5-yl cationSubstitution or elimination products, rearranged productsSolvent nucleophilicity, stability of the carbocation
Ring OpeningStrong acidProtonated ether, carbocationFunctionalized cyclopentane derivativesNucleophile strength, temperature
Neighboring Group ParticipationIonizing conditionsOxonium ion intermediateStereoretentive substitutionOrientation of the C-O bond and participating group

This table illustrates potential reaction pathways and is not an exhaustive list of all possible transformations.

The interplay between radical and ionic pathways, sometimes referred to as radical-polar crossover, can also lead to complex transformations, further enriching the chemistry of the 2-oxabicyclo[2.2.1]heptane system. nih.govthieme-connect.deresearchgate.net Understanding these fundamental reaction pathways is crucial for the strategic design of synthetic routes utilizing this compound and its derivatives.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for determining the precise three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the 2-oxabicyclo[2.2.1]heptane skeleton, these calculations can accurately predict bond lengths, bond angles, and dihedral angles. The inherent strain in the bicyclic system, a consequence of its bridged structure, significantly influences these geometric parameters.

The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. For derivatives of the 2-oxabicyclo[2.2.1]heptane system, the nature and position of substituents can significantly modulate these frontier molecular orbitals, thereby influencing the molecule's chemical behavior. For instance, in related bicyclic systems, the introduction of electron-withdrawing or donating groups can alter the energy and localization of the HOMO and LUMO, which in turn dictates the molecule's susceptibility to nucleophilic or electrophilic attack.

Below is a table of typical geometric parameters for the bicyclo[2.2.1]heptane framework, which provides a foundational understanding of the core structure of 2-oxabicyclo[2.2.1]heptan-5-ol.

ParameterTypical Value RangeNotes
C-C bond length (bridge)1.53 - 1.56 ÅThe strained nature of the bicyclic system influences these lengths.
C-C-C bond angle95° - 110°Angles can deviate significantly from the ideal tetrahedral angle of 109.5°.
C-O-C bond angle~108°Reflects the ether linkage within the bicyclic system.

This interactive table provides representative geometric parameters for the bicyclo[2.2.1]heptane core structure based on computational studies of related molecules.

Mechanistic Studies of Synthetic Reactions via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. archive.org For the synthesis of the 2-oxabicyclo[2.2.1]heptane ring system, DFT calculations can provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates. This allows for a comprehensive understanding of the factors controlling the stereoselectivity and regioselectivity of synthetic transformations.

Common synthetic routes to the 2-oxabicyclo[2.2.1]heptane skeleton include Diels-Alder reactions, intramolecular cyclizations, and ring-opening reactions of other bicyclic precursors. smolecule.comresearchgate.net DFT studies can elucidate the concerted versus stepwise nature of these reactions, the influence of catalysts, and the role of substituents in directing the reaction outcome. archive.org For example, in the context of a Diels-Alder reaction to form the bicyclic core, DFT can model the endo and exo transition states, explaining the experimentally observed product ratios. Similarly, for radical cyclizations leading to this ring system, DFT can map out the energetic landscape of the radical intermediates and transition states involved.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. smolecule.comresearchgate.net These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra. By calculating the magnetic shielding of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies of molecular bonds, a theoretical IR spectrum can be generated.

For a molecule like this compound, with its rigid and stereochemically complex structure, predicted NMR spectra can be particularly useful in assigning signals to specific protons and carbons. Discrepancies between predicted and experimental spectra can also point to subtle conformational effects or intermolecular interactions in the experimental sample. The development of large-scale computational spectra datasets has further enhanced the accuracy and utility of these predictive methods. researchgate.net

The following table illustrates the type of data that can be generated through computational prediction of spectroscopic parameters.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (C1)2.5 - 2.8(Not available)
¹H (C5-exo)4.0 - 4.3(Not available)
¹H (C5-endo)3.8 - 4.1(Not available)
¹³C (C1)40 - 45(Not available)
¹³C (C5)70 - 75(Not available)

This interactive table provides hypothetical predicted NMR chemical shifts for this compound to illustrate the output of such computational studies. Experimental data is not available in the cited literature.

Conformational Dynamics and Energetics

Although the 2-oxabicyclo[2.2.1]heptane ring system is rigid, it can still exhibit some degree of conformational flexibility, particularly with respect to the orientation of substituents. Computational studies can explore the potential energy surface of the molecule to identify stable conformers and to determine the energy barriers for interconversion between them.

Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation

Molecular modeling and docking are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. uoi.gr These methods are central to drug discovery and are used to elucidate structure-activity relationships (SAR).

For bioactive compounds containing the 2-oxabicyclo[2.2.1]heptane scaffold, docking studies can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the target protein. For example, nucleotide analogues with this ring system have been studied for their interactions with P2Y receptors. nih.gov Molecular modeling of these interactions helps to explain the observed binding affinities and can guide the design of new, more potent, and selective analogues. nih.gov Similarly, derivatives of the related 7-oxabicyclo[2.2.1]heptane system, such as cantharidin, have been the subject of molecular modeling to understand their inhibitory activity against protein phosphatases.

The table below provides an example of the kind of data generated from molecular docking studies.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Cantharidin DerivativeProtein Phosphatase 2B-8.5Arg123, His151, Tyr273
Nucleotide AnalogueP2Y1 Receptor-9.2Lys67, Phe243, Arg289

This interactive table shows illustrative docking results for compounds containing a related oxabicyclo[2.2.1]heptane scaffold to demonstrate the application of this computational technique.

Applications of 2 Oxabicyclo 2.2.1 Heptan 5 Ol Derivatives in Advanced Materials and Biological Research

Design and Synthesis of Conformationally Constrained Nucleoside Analogues

The precise three-dimensional structure of nucleosides is critical for their biological function, particularly their ability to form stable duplexes with DNA and RNA and to bind effectively to receptor proteins. Derivatives of 2-oxabicyclo[2.2.1]heptane have been instrumental in creating nucleoside analogues where the flexible ribose sugar is replaced by this rigid bicyclic system, thereby "locking" it into a specific, biologically relevant conformation.

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide in which the ribose ring is conformationally restricted by a methylene bridge between the 2'-oxygen and the 4'-carbon. wikipedia.org This bridge locks the ribose in a 3'-endo (North) conformation, which is characteristic of A-form duplexes and enhances binding affinity and stability against enzymatic degradation. wikipedia.orgmdpi.com

Building on this concept, researchers have developed carbocyclic LNAs (cLNAs), where the glycosidic oxygen of the ribose is replaced with a methylene group. The 2-oxabicyclo[2.2.1]heptane ring system is a key scaffold for these cLNAs. nih.gov These cLNA monomers are expected to be more stable than their LNA counterparts due to their non-glycosidic nature. nih.govnih.gov An efficient synthetic route has been developed to produce these novel Northern-locked carbocyclic nucleosides, where the oxabicyclo[2.2.1]heptane system is formed via an intramolecular O-alkylation ring closure. acs.org This rigid scaffold effectively fixes the pseudoribose moiety in the desired (N)-envelope conformation, making these analogues powerful tools for probing nucleic acid structure and function. nih.govacs.org

The conformational locking provided by the 2-oxabicyclo[2.2.1]heptane scaffold has been successfully applied to the study of G protein-coupled receptors, such as the P2Y purinergic receptors. nih.govnih.gov The natural ribose moiety of adenine nucleotide antagonists of the P2Y1 receptor was replaced with this rigid cLNA system to investigate the preferred conformation for receptor binding. nih.gov

A cLNA bisphosphate derivative, MRS2584, which incorporates the oxabicyclo[2.2.1]heptane ring system, was synthesized and evaluated for its interaction with the human P2Y1 receptor. nih.govnih.gov This compound proved to be a potent antagonist, demonstrating high binding affinity. nih.gov Molecular modeling and receptor docking studies revealed that the rigid (N) conformation of the cLNA analogue requires minimal conformational adjustment to fit into the P2Y1 receptor's binding site. nih.gov This pre-organized conformation is key to its high affinity. Furthermore, the cLNA scaffold provided selectivity for P2Y receptors over adenosine receptors, highlighting its utility in designing receptor-specific ligands. nih.govnih.gov

Pharmacological Profile of a cLNA Derivative at the Human P2Y1 Receptor
CompoundScaffoldReceptor TargetBinding Affinity (Ki)Functional Activity (IC50)Reference
MRS25842-Oxabicyclo[2.2.1]heptane (cLNA)Human P2Y122.5 nM650 nM nih.govnih.gov

Role as Chiral Building Blocks in Asymmetric Synthesis

The intrinsic chirality and rigid framework of oxabicyclo[2.2.1]heptane derivatives make them valuable chiral building blocks in asymmetric synthesis. This scaffold provides a well-defined stereochemical foundation upon which complex molecular architectures can be constructed with high levels of stereocontrol.

The 7-oxabicyclo[2.2.1]heptane ring system, a closely related isomer, is a core structural feature of the marine natural product laurenditerpenol, which inhibits hypoxia-inducible factor-1 (HIF-1) activation. nih.gov The total synthesis of this complex molecule relied on the use of a chiral 7-oxabicyclo[2.2.1]heptane intermediate to establish the correct absolute stereochemistry of multiple contiguous stereocenters. nih.gov The use of such bicyclic building blocks allows for the rapid generation of molecular complexity from a relatively simple starting material. rsc.org The versatility of this scaffold is further demonstrated by its use in preparing substituted cyclopentanes and cyclopentanones, which are key intermediates for a number of bioactive compounds, including anticancer agents. kirj.ee

While direct use of 2-oxabicyclo[2.2.1]heptan-5-ol as a chiral auxiliary is not extensively documented, the broader bicyclo[2.2.1]heptane framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. sigmaaldrich.com For instance, C2-symmetrical chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core have been developed for rhodium-catalyzed asymmetric 1,4-addition reactions. sigmaaldrich.com The synthesis of these ligands often proceeds through a key bicyclo[2.2.1]heptane-2,5-dione intermediate. sigmaaldrich.com The rigid structure of the bicyclic system creates a well-defined and predictable chiral environment around the metal center, which is crucial for inducing high enantioselectivity in the catalytic transformation. This principle of using a rigid, chiral scaffold to control the stereochemical outcome of a reaction is central to modern asymmetric synthesis.

Development of Molecular Probes for Biological Systems (Focus on molecular mechanism)

Derivatives of 2-oxabicyclo[2.2.1]heptane serve as sophisticated molecular probes for elucidating biological mechanisms, primarily by exploiting their conformational rigidity. By incorporating this scaffold into bioactive molecules like nucleosides, researchers can investigate the precise structural requirements for molecular recognition events.

Exploration of Specific Enzyme Inhibition Mechanisms

While research into the enzyme inhibition of direct derivatives of this compound is specific, the broader class of oxabicyclo[2.2.1]heptane systems serves as a valuable scaffold in the synthesis of potent enzyme inhibitors. A key strategy involves using the bicyclic structure to correctly orient a pharmacophore—the part of the molecule responsible for biological activity—to interact with an enzyme's active site.

A notable example is the application of a related 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene system in the synthesis of a unique cyclopentenyl hydroxamic acid-based inhibitor of 5-lipoxygenase. 5-lipoxygenase is a critical enzyme in the biosynthetic pathway of leukotrienes, which are inflammatory mediators. The inhibition mechanism of the final product relies on the hydroxamic acid moiety (-CONHOH). This functional group is a well-established zinc-chelating group. The active site of many metalloenzymes, including 5-lipoxygenase, contains a metal ion (like Zn2+) that is essential for catalysis. The hydroxamic acid group on the inhibitor coordinates with this metal ion, effectively blocking the active site and preventing the natural substrate, arachidonic acid, from binding and being converted into leukotrienes. In this context, the oxabicycloheptane framework acts as a rigid holder, ensuring the hydroxamic acid is presented in the optimal geometry for high-affinity binding within the enzyme's active site.

Polymer Chemistry Applications of Oxabicyclic Systems

The strained ring system of oxabicyclo[2.2.1]heptane derivatives makes them excellent candidates for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating high-performance polymers.

Monomers for Ring-Opening Metathesis Polymerization (ROMP)

Derivatives of 7-oxabicyclo[2.2.1]hept-5-ene (often called 7-oxanorbornenes) are widely used as monomers in ROMP. The polymerization is driven by the release of ring strain in the bicyclic monomer. The reaction is typically initiated by transition metal carbene complexes, most notably Grubbs catalysts (ruthenium-based).

The process involves the catalyst's metal carbene reacting with the carbon-carbon double bond of the oxanorbornene monomer. This forms a metallacyclobutane intermediate, which then cleaves to open the ring, regenerating a metal carbene at the end of the growing polymer chain. This new carbene can then react with another monomer, propagating the chain. This method allows for the synthesis of high molecular weight polymers with the oxabicyclic structure incorporated into the polymer backbone. The resulting polymers contain repeating units with double bonds and ether linkages, which can be further modified.

Materials with Tunable Properties

A key advantage of using oxabicyclic systems in ROMP is the ability to create materials with precisely controlled and tunable properties. This is achieved through both copolymerization and post-polymerization modification.

For instance, the alternating ring-opening metathesis copolymerization of an oxanorbornadiene dicarboxylate with 2,3-dihydrofuran has been used to synthesize polymers that are both functionalizable and degradable. The resulting polymer chain has specific points that are susceptible to acid-catalyzed degradation, allowing for controlled material breakdown. Furthermore, the polymer structure allows for post-polymerization modification through reactions like aza-Michael and thia-Michael additions. This enables the attachment of various functional groups along the polymer backbone, leading to a diverse set of materials with tunable characteristics such as solubility, thermal properties, and biological interactions, all derived from a common polymeric precursor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxabicyclo[2.2.1]heptan-5-ol, and how are intermediates characterized?

  • Methodology : The compound is synthesized via Grignard reagent addition to bicyclic ketones. For example, 2-diphenylmethylene-5-exo-phenyl-bicyclo[2.2.1]heptan-5-ol is prepared by reacting a Grignard reagent (generated from bromobenzene and magnesium) with 2-diphenylmethylene-bicyclo[2.2.1]heptan-5-ketone in ether under reflux . Characterization relies on NMR spectroscopy to confirm regioselectivity and stereochemistry, with specific attention to δ 8.0–8.8 proton signals in the bicyclic structure .
  • Key Data :

Reaction StepConditionsYieldKey Spectral Data (NMR)
Grignard additionReflux in ether, 30 min~70%δ 1.5–2.5 (bridgehead H), δ 7.2–7.8 (aromatic H)

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Methodology : Adhere to GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation) . Use fume hoods for reactions generating dust/aerosols, and employ PPE (nitrile gloves, safety goggles). Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodology : Stereoselectivity is achieved via substrate preorganization and reaction optimization. For example, nitrohexofuranoses are transformed into cyclopentylamines via 2-oxabicyclo intermediates using stereocontrolled iodocyclization or Mitsunobu conditions . Computational modeling (DFT) predicts transition-state geometries to guide solvent (e.g., acetonitrile vs. THF) and temperature choices .
  • Data Contradiction Analysis : Conflicting yields in dehydration reactions (e.g., thionyl chloride vs. acetic anhydride) may arise from competing elimination pathways. Systematic screening of Lewis acids (e.g., ZnCl₂) can resolve such issues .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodology : Combine X-ray crystallography with advanced NMR (¹³C-DEPT, NOESY) to assign bridgehead stereochemistry. For example, crystallographic analysis of 7-oxabicyclo derivatives confirms C–C distances (5.56–5.58 Å) and collinearity of exit vectors (φ = 180°) . High-resolution MS and IR spectroscopy validate functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹) .

Q. How does the 2-Oxabicyclo[2.2.1]heptane scaffold compare to phenyl rings in drug design?

  • Methodology : While 2-oxabicyclo[2.2.2]octane is a validated phenyl bioisostere, the [2.2.1] system offers distinct steric and electronic profiles. Computational PMI (Principal Moments of Inertia) plots assess 3D similarity to aromatic systems. Lipophilicity (LogP) reductions of 0.5–1.0 units are observed due to oxygen substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.